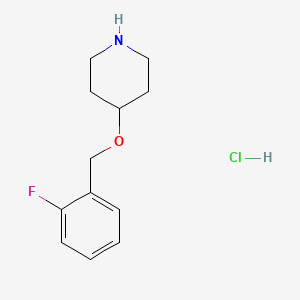

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Description

BenchChem offers high-quality 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-fluorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISABZVSZLCVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride basic properties

An In-depth Technical Guide on the Core Basic Properties of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a substituted piperidine derivative that serves as a crucial building block in modern medicinal chemistry. The piperidine ring is a privileged scaffold, widely present in a vast number of approved pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets.[1] This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the core basic properties of this compound, moving beyond a simple data sheet to explain the causality behind its chemical behavior. Understanding these fundamental properties is paramount for its effective use in the synthesis of novel bioactive molecules, particularly in the development of treatments for neurological disorders.[1][2]

Molecular Structure and Physicochemical Properties

The structure of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is defined by three key components: a saturated heterocyclic piperidine ring, a flexible ether linkage, and an ortho-substituted fluorobenzyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it ideal for laboratory use and in early-stage drug formulation.

Caption: Structure of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 614731-34-9 | [3] |

| Molecular Formula | C₁₂H₁₇ClFNO | [3] |

| Molecular Weight | 245.72 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4][5] |

| Purity | Typically ≥97-98% | [3][4] |

The Chemistry of Basicity: An In-Depth Look

The term "basic properties" refers directly to the ability of the piperidine nitrogen to accept a proton. This characteristic is fundamental to its reactivity, solubility, and physiological behavior.

The Piperidine Nitrogen: The Locus of Basicity

The foundational basicity of this molecule originates from the lone pair of electrons on the nitrogen atom within the piperidine ring. This nitrogen is sp³-hybridized, meaning its lone pair resides in an orbital with higher p-character compared to the sp²-hybridized nitrogen in aromatic systems like pyridine.[6] This makes the lone pair more available for donation to a proton, rendering piperidine and its simple derivatives significantly stronger bases than their aromatic counterparts.[6] The pKa of the conjugate acid of piperidine is approximately 11.2.[7]

Inductive Effects of the 4-Substituent

The 4-((2-fluorobenzyl)oxy) substituent modulates this inherent basicity. The ether oxygen atom is electronegative and exerts a weak electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclohexane-like ring. This effect slightly pulls electron density away from the nitrogen atom, which in turn makes the lone pair marginally less available for protonation. Consequently, one can expertly predict that the pKa of 4-((2-fluorobenzyl)oxy)piperidine's conjugate acid will be slightly lower than that of unsubstituted piperidine. An estimated pKa in the range of 10.5 - 11.0 is a reasonable starting point for experimental design, such as selecting appropriate buffer systems.

The Role of the Hydrochloride Salt

In its common commercial form, the compound is supplied as a hydrochloride salt. This is achieved by reacting the basic free-base form with hydrochloric acid.

Reaction: R₃N (base) + HCl (acid) → [R₃NH]⁺Cl⁻ (salt)

This salt formation is a critical, practical step. The resulting ionic salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the often-oily free base.[8][9] Furthermore, the salt form generally confers greater solubility in aqueous and protic solvents, a vital property for many biological and synthetic applications.

Synthesis and Analytical Validation

A trustworthy protocol must be a self-validating system. The synthesis of this compound is straightforward and relies on well-established chemical principles, primarily the Williamson ether synthesis, which provides a reliable and high-yielding route.

Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule is at the ether bond, pointing to 4-hydroxypiperidine and 2-fluorobenzyl halide as the primary starting materials. To prevent undesired N-alkylation of the piperidine nitrogen, it is crucial to use an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable to the basic conditions of the ether synthesis and can be cleanly removed under acidic conditions, which also facilitates the final hydrochloride salt formation.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating Method

This protocol is designed for clarity and reproducibility.

-

N-Boc Protection (if starting from 4-hydroxypiperidine):

-

Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) and a base such as triethylamine (1.1 eq).

-

Stir at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup and purify by column chromatography to yield N-Boc-4-hydroxypiperidine.[10]

-

-

Williamson Ether Synthesis:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully.

-

Cool the suspension to 0 °C and add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in THF dropwise.

-

Allow the mixture to stir for 30-60 minutes at 0 °C to form the alkoxide.

-

Add 2-fluorobenzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the N-Boc protected intermediate.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc intermediate in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add an excess of a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) at 0 °C.

-

Stir for 2-4 hours at room temperature. A precipitate will form.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 4-((2-fluorobenzyl)oxy)piperidine hydrochloride salt.

-

Analytical Characterization Profile

Validation of the final product's identity and purity is essential.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include δ ~9.0-8.5 (broad singlet, 2H, -NH₂⁺-), δ ~7.5-7.2 (multiplet, 4H, aromatic protons), δ ~4.6 (singlet, 2H, benzylic -O-CH₂-), δ ~3.8-3.6 (multiplet, 1H, piperidine C4-H), and δ ~3.2-2.9 and ~2.0-1.7 (multiplets, 8H, remaining piperidine protons).

-

Mass Spectrometry (ESI+): The analysis would be performed on the free base. The expected molecular ion peak [M+H]⁺ would be at m/z = 210.1, corresponding to the protonated free base C₁₂H₁₆FNO.

-

FT-IR (ATR): Key vibrational bands would be observed around 2800-2400 cm⁻¹ (broad, N-H stretch of the ammonium salt), ~1600 cm⁻¹ (C=C aromatic stretch), and a strong band around 1100 cm⁻¹ (C-O-C ether stretch).

Safety, Handling, and Stability

Proper handling ensures both user safety and compound integrity.

-

Hazard Profile: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][8][9] Some data also suggests it may cause respiratory irritation.[3][9]

-

Handling Precautions: Always handle in a well-ventilated area or chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid generating dust. Wash hands thoroughly after handling.[8][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] It should be stored locked up, away from incompatible materials such as strong oxidizing agents.[8][9]

-

Chemical Stability: The hydrochloride salt is generally stable under recommended storage conditions. The primary point of potential degradation is the benzyl ether linkage, which is susceptible to cleavage by strong acids or catalytic hydrogenation.[13] This reactivity can be exploited synthetically but should be considered during reaction planning to avoid unintended debenzylation.

Applications in Research and Drug Discovery

The utility of 4-((2-fluorobenzyl)oxy)piperidine hydrochloride lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic value.

Caption: Role as a versatile building block in drug discovery.

-

Scaffold for Elaboration: The basic nitrogen of the piperidine ring is a key handle for further chemical modification. It can be readily functionalized via reactions such as reductive amination, acylation, or alkylation to build a library of diverse compounds for screening.

-

Modulation of Properties: The introduction of this specific building block into a molecule can favorably modulate its properties. The piperidine ring provides a three-dimensional structure that can be crucial for fitting into the binding pocket of a protein target.[1] The fluorobenzyl group increases lipophilicity and the fluorine atom can serve as a hydrogen bond acceptor or block metabolic oxidation at that position.

-

Neurological Drug Candidates: Piperidine derivatives are common in CNS-acting drugs. This intermediate is a valuable precursor for synthesizing molecules that target receptors and enzymes in the central nervous system, in line with its potential application in developing neurological treatments.[2]

Conclusion

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is more than just a chemical on a shelf; it is a carefully designed tool for the medicinal chemist. Its fundamental basicity, governed by the sp³-hybridized nitrogen of the piperidine ring, is key to its utility, enabling purification, handling, and further synthetic elaboration. By understanding its core properties—from its predictable pKa and reliable synthesis to its specific handling requirements—researchers can fully leverage this compound's potential to construct the next generation of innovative therapeutics.

References

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

ChemBK. 4-Hydroxy Piperidine. Available from: [Link]

-

Penta Chemicals. Piperidine - SAFETY DATA SHEET. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

-

ChemSynthesis. 4-(2-fluorobenzyl)piperidine. Available from: [Link]

-

ResearchGate. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

-

PubChem. Benzyl ethyl ether. Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

Quora. What is the order of the basicity of pyrole, pyridine, and piperadine?. Available from: [Link]

-

Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why?. Available from: [Link]

-

PubMed. Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities. Available from: [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(2-Fluorbenzyl)-piperidin Hydrochlorid, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE | 92822-03-2 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. aksci.com [aksci.com]

- 10. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. fishersci.pt [fishersci.pt]

- 13. Benzyl Ethers [organic-chemistry.org]

An In-depth Technical Guide to 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride: A Privileged Scaffold in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, a specific derivative with significant potential for research and development in neuroscience. While public domain data on this exact molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its study. We will delve into its molecular structure, plausible synthetic routes, expected analytical characteristics, potential mechanisms of action, and its prospective applications in drug discovery. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar piperidine-based compounds.

The Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a highly "privileged" scaffold in drug design. Its prevalence in clinically successful drugs stems from a combination of favorable physicochemical and pharmacological properties. The piperidine nucleus can confer improved metabolic stability, modulate lipophilicity to enhance blood-brain barrier penetration, and provide a three-dimensional framework that can be functionalized to achieve high-affinity and selective interactions with biological targets. These attributes have made piperidine-containing compounds particularly valuable in the development of treatments for a wide range of CNS disorders, including Alzheimer's disease, schizophrenia, depression, and Parkinson's disease.

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride emerges as a compound of interest within this class. Its structure combines the piperidine core with a fluorinated benzyl ether moiety, suggesting potential interactions with various CNS receptors and enzymes. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for experimental and formulation purposes.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is key to its potential biological activity. It comprises three main components:

-

The Piperidine Ring: This saturated heterocycle provides a basic nitrogen atom, which is protonated in the hydrochloride salt form. This basicity is often crucial for interactions with acidic residues in the binding pockets of biological targets.

-

The 2-Fluorobenzyl Group: The benzyl group introduces an aromatic system capable of engaging in π-π stacking and hydrophobic interactions. The ortho-fluorine substituent is an interesting feature; its electron-withdrawing nature can influence the electronic properties of the aromatic ring and potentially modulate binding affinity and selectivity. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding interactions.

-

The Ether Linkage: An ether oxygen connects the piperidine and benzyl moieties. This linkage provides a degree of conformational flexibility, allowing the molecule to adopt various orientations within a binding site.

A summary of the known and predicted physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClFNO | [1] |

| Molecular Weight | 245.72 g/mol | [1] |

| CAS Number | 614731-34-9 | [1] |

| Appearance | White to off-white solid | [2] |

| Predicted LogP | 2.5 - 3.0 | |

| Storage | 2-8 °C, sealed in a dry environment | [1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=3]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"]; O1 [label="O", pos="0,-4.2!"]; C6 [label="C", pos="0,-5.6!"]; C7 [label="C", pos="-1.2,-6.3!"]; C8 [label="C", pos="-1.2,-7.7!"]; C9 [label="C", pos="0,-8.4!"]; C10 [label="C", pos="1.2,-7.7!"]; C11 [label="C", pos="1.2,-6.3!"]; F1 [label="F", pos="-2.4,-5.6!"]; H_N [label="H⁺", pos="-0.5,0.5!"]; Cl [label="Cl⁻", pos="2.5,0!"];

// Edges for the bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C7 -- F1; N1 -- H_N [style=dashed];

// Add hydrogens implicitly for clarity // (or explicitly if needed) }

Caption: Molecular structure of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

Synthesis and Characterization

A proposed synthetic workflow is as follows:

-

Deprotonation of 4-hydroxypiperidine: N-Boc-4-hydroxypiperidine would be treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding alkoxide. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen prevents unwanted side reactions.

-

Nucleophilic Substitution: The resulting alkoxide would then be reacted with 2-fluorobenzyl bromide or chloride in a nucleophilic substitution reaction (SN2) to form the ether linkage.

-

Deprotection and Salt Formation: The Boc protecting group would be removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. Subsequent treatment with ethereal HCl would yield the desired 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride salt.

Caption: Proposed synthetic workflow for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

Expected Analytical Characterization:

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the 2-fluorobenzyl group, the methylene protons of the benzyl group and the piperidine ring, and the methine proton at the 4-position of the piperidine ring. The integration of these signals would confirm the proton count in each part of the molecule.

-

¹³C NMR: Would provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O-C ether stretch, C-H stretches of the aromatic and aliphatic groups, and N-H stretches of the protonated amine.[4]

Potential Mechanism of Action and Biological Targets

The structural features of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride suggest its potential as a modulator of CNS targets. Many piperidine derivatives with similar structural motifs are known to interact with various receptors and transporters.

Potential Biological Targets:

-

Dopamine Receptors: The piperidine scaffold is present in many dopamine receptor ligands. The overall structure of the target molecule bears some resemblance to known D2 and D4 receptor antagonists.[5]

-

Serotonin Receptors: The benzylpiperidine moiety is a common feature in ligands for various serotonin (5-HT) receptor subtypes, including 5-HT₂A and 5-HT₆.[6][7]

-

Acetylcholinesterase (AChE): Some benzylpiperidine derivatives are potent inhibitors of AChE, an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[3][8]

Hypothetical Mechanism of Action:

Given its structure, it is plausible that 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride acts as a competitive antagonist or inverse agonist at a specific G-protein coupled receptor (GPCR) in the CNS, such as a dopamine or serotonin receptor subtype. The protonated piperidine nitrogen could form a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor's binding pocket, while the 2-fluorobenzyl group could occupy a hydrophobic sub-pocket, with the fluorine atom potentially forming specific interactions.

Caption: Hypothetical signaling pathway modulation by 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

Applications in Drug Discovery and Research

The potential of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride as a research tool and a starting point for drug discovery is significant. Its likely activity at CNS targets makes it relevant for studying neurological and psychiatric disorders.

Potential Therapeutic Areas:

-

Schizophrenia and Psychosis: If the compound is a potent dopamine D2 receptor antagonist.

-

Depression and Anxiety: If it modulates serotonin receptor activity.

-

Alzheimer's Disease: If it demonstrates significant acetylcholinesterase inhibition.[9]

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride for a specific receptor (e.g., the dopamine D2 receptor), a radioligand binding assay would be a standard and essential experiment.[10]

Objective: To determine the inhibitory constant (Ki) of the test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

-

Test compound: 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

-

Non-specific binding control: Haloperidol (a potent D2 antagonist).

-

Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a high concentration of the non-specific binding control.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.[11]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.[12]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[12]

-

Scintillation Counting: After the filters have dried, add scintillation fluid and count the radioactivity in a scintillation counter.[12]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.[12]

Caption: Experimental workflow for a radioligand binding assay.

Safety and Handling

As a research chemical with limited toxicological data, 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride should be handled with care in a laboratory setting.

GHS Hazard Information (based on supplier data for similar compounds):

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: May be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation.[13]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

Standard laboratory safety protocols should be strictly followed, including the use of a fume hood, safety glasses, and chemical-resistant gloves.

Conclusion and Future Directions

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride represents a promising, yet underexplored, molecule within the rich landscape of piperidine-based CNS research. Its structural features suggest a high likelihood of interaction with key neuroreceptors or enzymes, making it a valuable tool for target identification and validation studies.

Future research should focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed synthetic protocol and complete spectroscopic data is crucial for the broader scientific community.

-

In Vitro Pharmacological Profiling: A comprehensive screening against a panel of CNS targets will elucidate its primary mechanism of action.

-

In Vivo Studies: Evaluation in relevant animal models of neurological or psychiatric disorders will be necessary to assess its therapeutic potential.[14]

This technical guide provides a foundational understanding of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, bridging the gap left by the current lack of specific public data. It is hoped that this will encourage and facilitate further investigation into this and other novel piperidine derivatives.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15). Retrieved January 23, 2026, from [Link]

-

New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands - PubMed. (2023, January 22). Retrieved January 23, 2026, from [Link]

-

Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Calculations and Instrumentation used for Radioligand Binding Assays - NCBI - NIH. (2012, May 1). Retrieved January 23, 2026, from [Link]

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). Retrieved January 23, 2026, from [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.). Retrieved January 23, 2026, from [Link]

-

4-(2-fluorobenzyl)piperidine - 194288-97-6, C12H16FN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 23, 2026, from [Link]

-

Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases - MDPI. (2023, February 12). Retrieved January 23, 2026, from [Link]

-

radioligand binding assays: Topics by Science.gov. (n.d.). Retrieved January 23, 2026, from [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model - MDPI. (2021, January 28). Retrieved January 23, 2026, from [Link]

-

Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. (n.d.). Retrieved January 23, 2026, from [Link]

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Retrieved January 23, 2026, from [Link]

-

Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed. (2018, May 1). Retrieved January 23, 2026, from [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). Retrieved January 23, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 23, 2026, from [Link]

- WO2009109519A1 - Novel 4-benzhydryloxy-tetraalkyl-piperidine derivatives and their use as monoamine neurotransmitter re-uptatke inhibitors - Google Patents. (n.d.).

-

5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. (2025, August 10). Retrieved January 23, 2026, from [Link]

-

Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed. (2023, July 27). Retrieved January 23, 2026, from [Link]

-

FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues - MDPI. (2023, April 21). Retrieved January 23, 2026, from [Link]

-

Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (n.d.). Retrieved January 23, 2026, from [Link]

-

Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Animal Models of Neurological Disorders - PMC - PubMed Central - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE | 92822-03-2 [chemicalbook.com]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Foreword

The landscape of neuropharmacology is in a perpetual state of discovery, with novel chemical entities continuously emerging as potential probes and therapeutic agents. 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride represents one such molecule. While extensive characterization is not yet available in the public domain, its structural motifs, particularly the benzyloxy-piperidine core, provide a strong basis for hypothesizing its biological targets. This guide synthesizes a putative mechanism of action for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, centering on the scientifically grounded hypothesis that it acts as a selective agonist for the Sigma-1 (σ1) receptor. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and a practical roadmap for the experimental validation of this compound's pharmacological profile.

Introduction to 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride: A Structural Rationale for a Sigma-1 Receptor Hypothesis

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a synthetic small molecule characterized by a central piperidine ring linked via an ether to a 2-fluorobenzyl group. The protonated piperidine nitrogen at physiological pH suggests its potential interaction with aminergic receptors and transporters. However, the overall structure bears a striking resemblance to a well-established class of high-affinity ligands for the Sigma-1 (σ1) receptor.

The σ1 receptor is a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface, where it modulates a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Its ligands are implicated in neuroprotection, anti-amnesic effects, and the modulation of neuropsychiatric disorders. The pharmacophore for σ1 receptor ligands typically includes a basic nitrogen atom separated from a hydrophobic aromatic moiety by a specific distance, a pattern that is clearly present in 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. The 2-fluoro substitution on the benzyl ring may further enhance binding affinity and selectivity through specific halogen bond interactions within the receptor's binding pocket.

This guide, therefore, proceeds on the hypothesis that 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a σ1 receptor agonist. The following sections will detail the proposed mechanism of action and provide a comprehensive suite of experimental protocols to rigorously test this hypothesis.

Proposed Mechanism of Action: Sigma-1 Receptor Agonism

As a putative σ1 receptor agonist, 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is proposed to initiate its biological effects by binding to and activating the σ1 receptor. This interaction is hypothesized to trigger a cascade of downstream events that constitute its overall mechanism of action.

Binding to the Sigma-1 Receptor

The primary event is the high-affinity binding of the compound to the σ1 receptor. The protonated piperidine nitrogen is expected to form a key ionic interaction with an acidic residue (e.g., Asp126) in the σ1 receptor binding site, while the fluorobenzyl group engages in hydrophobic and potentially halogen-bonding interactions with surrounding residues.

Downstream Signaling Cascades

Upon agonist binding, the σ1 receptor is thought to dissociate from its client proteins, such as BiP (Binding immunoglobulin protein), and translocate to other intracellular sites to modulate the function of various effectors. The key proposed downstream effects include:

-

Modulation of Ion Channels: Activated σ1 receptors are known to interact with and modulate the activity of several ion channels, including voltage-gated potassium channels (Kv) and NMDA receptors. This modulation can lead to changes in neuronal excitability and synaptic plasticity.

-

Calcium Homeostasis: The σ1 receptor plays a crucial role in regulating calcium signaling between the endoplasmic reticulum and mitochondria. Agonist activation is proposed to enhance mitochondrial calcium uptake, thereby promoting cellular bioenergetics and reducing excitotoxicity.

-

Cellular Stress Response: By acting as a chaperone, the activated σ1 receptor can help to mitigate cellular stress by promoting the proper folding of proteins and reducing the accumulation of misfolded proteins.

The following diagram illustrates the proposed signaling pathway for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride as a σ1 receptor agonist.

Caption: Proposed signaling pathway of 4-((2-Fluorobenzyl)oxy)piperidine HCl as a σ1 receptor agonist.

Experimental Validation Roadmap

To validate the hypothesis that 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a selective σ1 receptor agonist, a multi-tiered experimental approach is necessary. This section outlines the key experiments, from initial binding characterization to functional and in vivo assays.

Tier 1: Binding Affinity and Selectivity

The initial step is to determine the binding affinity of the compound for the σ1 receptor and its selectivity over other relevant targets.

Objective: To determine the binding affinity (Ki) of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride for the σ1 receptor.

Materials:

-

Membrane homogenates from cells expressing the human σ1 receptor (e.g., CHO-hσ1 cells).

-

Radioligand: -pentazocine.

-

Non-specific binding control: Haloperidol.

-

Test compound: 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation vials and cocktail.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

-

In a 96-well plate, add membrane homogenates, -pentazocine (at a concentration near its Kd), and either buffer, haloperidol (for non-specific binding), or the test compound.

-

Incubate at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

A comprehensive selectivity panel should be run to assess the binding of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride to other receptors, transporters, and ion channels, with a particular focus on:

-

Sigma-2 (σ2) receptor

-

Dopamine Transporter (DAT)

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

NMDA receptor

-

Muscarinic receptors (M1-M5)

Data Summary Table:

| Target | Binding Affinity (Ki, nM) |

| Sigma-1 Receptor | [To be determined] |

| Sigma-2 Receptor | [To be determined] |

| DAT | [To be determined] |

| SERT | [To be determined] |

| NET | [To be determined] |

| NMDA Receptor | [To be determined] |

Tier 2: Functional Characterization

Once high-affinity and selective binding to the σ1 receptor is confirmed, the next step is to determine the functional activity of the compound.

Objective: To assess the agonist activity of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride at the σ1 receptor by measuring its effect on intracellular calcium mobilization.

Materials:

-

A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) endogenously expressing the σ1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Known σ1 receptor agonist (e.g., PRE-084) as a positive control.

-

Known σ1 receptor antagonist (e.g., NE-100) for confirming mechanism.

-

Fluorescence plate reader.

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Load the cells with Fluo-4 AM dye.

-

Add varying concentrations of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride or the positive control.

-

Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

-

To confirm the mechanism, pre-incubate cells with the antagonist NE-100 before adding the test compound.

-

Calculate the EC50 value for the compound's effect on calcium mobilization.

Objective: To evaluate the functional effect of the compound on a neuroplasticity-related endpoint known to be modulated by σ1 receptor agonists.

Procedure:

-

Culture PC12 cells in the presence of Nerve Growth Factor (NGF) to induce neurite outgrowth.

-

Treat the cells with varying concentrations of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

-

After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells.

-

Quantify neurite length and branching using microscopy and image analysis software.

-

An increase in neurite outgrowth in the presence of the compound would be indicative of σ1 receptor agonist activity.

Experimental Workflow Diagram:

Caption: A tiered workflow for the experimental validation of the proposed mechanism of action.

Tier 3: In Vivo Target Engagement and Efficacy

If the in vitro data supports the hypothesis, in vivo studies are warranted to assess target engagement and potential therapeutic efficacy.

Objective: To evaluate the pro-cognitive effects of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride in a rodent model of memory, an effect consistent with σ1 receptor agonism.

Procedure:

-

Habituation: Allow rodents to explore an open-field arena.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the animals to explore for a set period.

-

Inter-trial Interval: Return the animals to their home cages. Administer the test compound, vehicle, or a positive control during this period.

-

Test Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.

-

Data Analysis: Record the time spent exploring the novel and familiar objects. A significant preference for the novel object (discrimination index > 0) indicates intact memory. An improvement in the discrimination index in the compound-treated group compared to a scopolamine-induced amnesia model would suggest pro-cognitive effects.

Conclusion and Future Directions

This technical guide has presented a detailed, hypothesis-driven approach to elucidating the mechanism of action of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. Based on its chemical structure, we propose that this compound acts as a selective agonist of the Sigma-1 (σ1) receptor. We have outlined a rigorous, multi-tiered experimental plan to test this hypothesis, from initial binding studies to in vivo efficacy models. The successful validation of this proposed mechanism would position 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride as a valuable research tool for studying σ1 receptor pharmacology and as a potential lead compound for the development of novel therapeutics for neurodegenerative and neuropsychiatric disorders.

References

-

Sigma-1 Receptor Structure and Function. Source: Nature. URL: [Link]

-

Pharmacology of Sigma-1 Receptors. Source: Pharmacological Reviews. URL: [Link]

-

Radioligand Binding Assays: Theory and Practice. Source: Current Protocols in Pharmacology. URL: [Link]

-

The Novel Object Recognition Task for Assessing Learning and Memory in Rodents. Source: Journal of Visualized Experiments (JoVE). URL: [Link]

The Piperidine Scaffold: A Cornerstone of Modern Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetically derived pharmaceuticals underscores its remarkable utility in the design of therapeutic agents.[1][3] From potent analgesics to targeted cancer therapies and novel antiviral agents, the piperidine motif is a cornerstone of modern drug discovery, offering a unique combination of favorable physicochemical properties and the ability to interact with a wide array of biological targets.[4][5]

This technical guide provides a comprehensive exploration of the potential therapeutic applications of piperidine derivatives. Moving beyond a simple cataloging of activities, this document delves into the underlying mechanisms of action, presents detailed experimental methodologies for synthesis and evaluation, and offers insights into the key signaling pathways modulated by these compounds. As drug development professionals, understanding the causality behind experimental choices and the intricacies of molecular interactions is paramount to designing the next generation of effective therapeutics. This guide is structured to provide that in-depth understanding, empowering researchers to harness the full potential of the piperidine scaffold.

I. Piperidine Derivatives in Oncology: Targeting Key Signaling Cascades

The application of piperidine derivatives in cancer therapy is a rapidly evolving field, with numerous compounds demonstrating potent and selective activity against various cancer types.[5] These derivatives often function by modulating critical signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and prevention of metastasis.[5]

A. Mechanism of Action: Interrupting Cancer's Communication Lines

Piperidine-based compounds exert their anticancer effects through diverse mechanisms, often targeting multiple nodes within the complex signaling networks of cancer cells.

-

Modulation of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many human cancers, promoting tumor growth, survival, and metastasis.[6][7] Piperine, a naturally occurring piperidine alkaloid, has been shown to suppress the phosphorylation and subsequent activation of STAT3 in various cancer cell lines, including prostate and cervical cancer.[8] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival, such as Bcl-2, ultimately resulting in the induction of apoptosis.[8]

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of cancer cell proliferation, survival, and inflammation.[9] Piperidine derivatives have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[8] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.

-

Targeting Muscarinic Receptors: Certain piperidine-based agents have demonstrated activity against androgen-refractory prostate cancer cells by acting as ligands for the M3 muscarinic acetylcholine receptor (M3R).[1] The activation of M3R can stimulate cell proliferation and resistance to apoptosis; therefore, its modulation by piperidine derivatives presents a promising therapeutic strategy.[1]

B. Key Signaling Pathway: The STAT3 Cascade

The STAT3 signaling pathway is a prime target for piperidine-based anticancer agents. The following diagram illustrates the key components and interactions within this pathway.

Caption: The STAT3 signaling pathway and points of inhibition by piperidine derivatives.

C. Experimental Protocol: In Vitro Antiproliferative Assay

A fundamental step in the evaluation of novel anticancer compounds is the assessment of their ability to inhibit the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for this purpose.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding:

-

Culture cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the piperidine derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

D. Quantitative Data: Anticancer Activity of Piperidine Derivatives

The following table summarizes the in vitro anticancer activity of representative piperidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| B3962 | WHCO3 (Esophageal) | 0.36 | [10] |

| B4126 | PLC (Hepatocellular) | 0.47 | [10] |

| B4125 | COLO 320DM (Colon) | 0.48 | [10] |

| Compound 21a | PC-3 (Prostate) | 66.6 µg/ml | [11] |

| Compound 21d | HCT-116 (Colon) | 58.2 µg/ml | [11] |

II. Neuroprotective Applications of Piperidine Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Piperidine derivatives have emerged as a promising class of compounds for the treatment of these debilitating conditions, primarily through their ability to modulate key enzymes and signaling pathways in the central nervous system.[12]

A. Mechanism of Action: Restoring Neuronal Function

-

Cholinesterase Inhibition: A key pathological hallmark of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine (ACh).[13] Piperidine derivatives, such as the FDA-approved drug Donepezil, act as reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[13] By inhibiting AChE, these compounds increase the levels and duration of action of ACh, thereby improving cognitive function. Some derivatives also exhibit inhibitory activity against butyrylcholinesterase (BuChE), which may provide additional therapeutic benefits.

-

Phosphodiesterase-8 (PDE8) Inhibition: Phosphodiesterase-8 (PDE8) is an enzyme that is overexpressed in certain neurodegenerative diseases.[12] The inhibition of PDE8 by piperidine derivatives represents a novel therapeutic approach for conditions like Alzheimer's and Parkinson's disease.[12] These compounds have the advantage of being able to cross the blood-brain barrier to exert their effects within the central nervous system.[12]

B. Key Signaling Pathway: Acetylcholinesterase Inhibition

The mechanism of acetylcholinesterase inhibition by piperidine derivatives is a critical concept in the development of anti-Alzheimer's agents. The following diagram illustrates this interaction.

Caption: Mechanism of reversible acetylcholinesterase inhibition by a piperidine derivative.

C. Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to determine the activity of acetylcholinesterase and to screen for its inhibitors.

Protocol: Ellman's Assay for AChE Inhibition

-

Reagent Preparation:

-

Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., DMSO).

-

Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.[14]

-

D. Quantitative Data: Anticholinesterase Activity of Piperidine Derivatives

The following table presents the in vitro anticholinesterase activity of selected piperidine derivatives.

| Compound ID | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 1d | AChE | 12.55 | - | [13] |

| 1g | BuChE | 17.28 | - | [13] |

| 5c | eeAChE | 0.5 | 0.053 | [14] |

| 7c | eqBuChE | 2.5 | 0.156 | [14] |

| Galantamine | AChE | 1.19 | - | [15] |

| Rivastigmine | AChE | 10.87 | - | [13] |

III. Antiviral Potential of Piperidine Derivatives

The emergence of new and re-emerging viral diseases highlights the urgent need for novel antiviral therapies. Piperidine derivatives have demonstrated promising activity against a range of viruses, including influenza and coronaviruses, by targeting key viral and host proteins.[16][17]

A. Mechanism of Action: Disrupting the Viral Life Cycle

-

Inhibition of Viral Proteases: Some piperidine derivatives have been identified as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2.[18] Mpro is essential for cleaving the viral polyprotein into functional proteins required for viral replication. By inhibiting this enzyme, piperidine compounds can effectively block the viral life cycle.

-

Targeting Host Receptors: Another antiviral strategy involves targeting host cell receptors that viruses use for entry. For example, some piperidine derivatives have been shown to interact with the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for SARS-CoV-2 into human cells.[18] By blocking this interaction, these compounds can prevent viral entry and infection.

B. Experimental Protocol: Antiviral Activity Assay (Influenza A/H1N1)

This protocol outlines a general method for assessing the in vitro antiviral activity of piperidine derivatives against the influenza A/H1N1 virus on Madin-Darby Canine Kidney (MDCK) cells.[16]

Protocol: In Vitro Antiviral Assay

-

Cell Culture and Cytotoxicity Assessment:

-

Culture MDCK cells in a suitable medium.

-

Determine the 50% cytotoxic concentration (CC50) of the piperidine derivatives on MDCK cells using a standard cytotoxicity assay (e.g., MTT assay). This is crucial to ensure that any observed antiviral effect is not due to toxicity to the host cells.

-

-

Viral Infection and Compound Treatment:

-

Seed MDCK cells in a 96-well plate and grow to confluency.

-

Infect the cells with a known titer of influenza A/H1N1 virus (e.g., 100 infectious doses).

-

After a 1-hour adsorption period, remove the virus inoculum and add a maintenance medium containing serial dilutions of the test compound. Include a virus control (no compound) and a positive control (e.g., Oseltamivir).

-

-

Quantification of Viral Replication:

-

Incubate the plates for 48-72 hours.

-

Viral replication can be quantified using several methods:

-

Hemagglutination (HA) Assay: Collect the cell culture supernatant and perform a standard HA assay to determine the viral titer.

-

Plaque Reduction Assay: This assay measures the ability of the compound to reduce the number of viral plaques formed in a cell monolayer.

-

Quantitative PCR (qPCR): Measure the amount of viral RNA in the cell supernatant or cell lysate.

-

-

-

Data Analysis:

-

Determine the concentration of the compound that inhibits viral replication by 50% (EC50).

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral agent with a better safety profile.

-

C. Quantitative Data: Antiviral Activity of Piperidine Derivatives

The following table provides data on the antiviral activity of representative piperidine derivatives against influenza A/H1N1.

| Compound ID | CC50 (mg/mL) on MDCK cells | Antiviral Activity (log2 reduction in viral replication) | Concentration (mg/mL) | Reference |

| 3b | 9.50 | 1.0 | 4.75 | [16] |

| 8 | >0.035 | 2.0 | 0.035 | [16] |

| 11 | >0.065 | 2.0 | 0.065 and 0.0325 | [16] |

| 5d | >0.08 | 2.0 | 0.08 | [16] |

| Oseltamivir (Tamiflu) | - | 2.6 | 0.33 and 0.17 | [16] |

IV. Synthesis of Piperidine Derivatives: Building the Therapeutic Arsenal

The ability to efficiently and stereoselectively synthesize substituted piperidines is crucial for the exploration of their therapeutic potential. Various synthetic strategies have been developed to access a wide range of piperidine scaffolds.[2][3]

A. General Synthetic Strategies

-

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a common and effective method for the synthesis of piperidines.[3] Various catalysts, including rhodium and iridium complexes, have been employed to achieve high yields and stereoselectivity.[3]

-

Intramolecular Cyclization Reactions: Intramolecular reactions, such as the reductive hydroamination/cyclization of alkynes, provide a powerful means to construct the piperidine ring.[3] These reactions often proceed through the formation of an iminium ion intermediate followed by cyclization.[3]

-

Dieckmann Condensation: The Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an alkyl acrylate is a classical and reliable method for the synthesis of 4-piperidones, which are versatile intermediates for further functionalization.[12]

B. Experimental Protocol: Synthesis of a Piperidine Carboxylic Acid Derivative

The following protocol describes the synthesis of a piperidine carboxylic acid, a key intermediate for the preparation of various therapeutic agents.[16]

Protocol: Synthesis of a Piperidine Carboxylic Acid

-

Cyanohydrin Formation (if starting from a piperidinone):

-

Dissolve the starting piperidin-4-one in a suitable solvent.

-

Add a source of cyanide (e.g., KCN) and an acid (e.g., HCl) to generate HCN in situ.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the cyanohydrin product.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the cyanohydrin in a mixture of concentrated hydrochloric acid and acetic acid.[16]

-

Keep the solution at room temperature for an extended period (e.g., seven days) to allow for complete hydrolysis of the nitrile to the carboxylic acid.[16]

-

Neutralize the reaction mixture with a strong base (e.g., NaOH) to a pH of 10.[16]

-

Extract the aqueous layer with an organic solvent (e.g., benzene).[16]

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude piperidine carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

V. The Piperidine Scaffold in FDA-Approved Drugs and Clinical Development

The therapeutic importance of the piperidine scaffold is underscored by its presence in a large number of FDA-approved drugs and compounds currently undergoing clinical investigation.

A. FDA-Approved Drugs Containing a Piperidine Moiety

The following table provides a non-exhaustive list of FDA-approved drugs that feature a piperidine ring, highlighting the diverse therapeutic areas in which this scaffold is utilized.

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |

| Donepezil (Aricept) | Alzheimer's Disease | Acetylcholinesterase Inhibitor |

| Methylphenidate (Ritalin) | ADHD | Norepinephrine-Dopamine Reuptake Inhibitor |

| Haloperidol (Haldol) | Schizophrenia | Dopamine D2 Receptor Antagonist |

| Fentanyl (Sublimaze) | Analgesia | µ-Opioid Receptor Agonist |

| Loratadine (Claritin) | Allergy | Histamine H1 Receptor Antagonist |

| Paroxetine (Paxil) | Depression | Selective Serotonin Reuptake Inhibitor |

| Risperidone (Risperdal) | Schizophrenia | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist |

| Minoxidil (Rogaine) | Hair Loss | Vasodilator |

| Palbociclib (Ibrance) | Breast Cancer | CDK4/6 Inhibitor |

| Ribociclib (Kisqali) | Breast Cancer | CDK4/6 Inhibitor |

| Abemaciclib (Verzenio) | Breast Cancer | CDK4/6 Inhibitor |

| Trilaciclib (Cosela) | Myelosuppression | CDK4/6 Inhibitor |

| Gilteritinib (Xospata) | Acute Myeloid Leukemia | FLT3 Inhibitor |

| Brigatinib (Alunbrig) | Non-Small Cell Lung Cancer | ALK/EGFR Inhibitor |

This table is based on information from various sources, including Wikipedia's list of piperidine medications and a review of FDA-approved piperazine-containing drugs.[4][19]

B. Piperidine Derivatives in Clinical Trials

The pipeline of new drugs containing the piperidine scaffold remains robust. For example, SLC-0111, a piperidine-containing compound, is currently in Phase I/II clinical trials for the treatment of hypoxic tumors.[3] This continued clinical development demonstrates the ongoing relevance and potential of piperidine derivatives in addressing unmet medical needs.

VI. Conclusion and Future Perspectives

The piperidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity, coupled with the ability to introduce a wide range of substituents with precise stereochemical control, allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. The diverse mechanisms of action of piperidine derivatives, from enzyme inhibition to the modulation of complex signaling pathways, ensure their continued relevance across a broad spectrum of diseases.

Future research in this area will likely focus on several key aspects:

-

Development of more selective and potent inhibitors: As our understanding of the molecular basis of diseases improves, the design of piperidine derivatives that target specific isoforms of enzymes or components of signaling pathways with greater selectivity will be a major focus.

-

Multi-target drug design: The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates a multi-pronged therapeutic approach. The piperidine scaffold is well-suited for the development of multi-target ligands that can simultaneously modulate several key pathways.

-

Exploration of new therapeutic areas: While the applications of piperidine derivatives in oncology, neurodegeneration, and infectious diseases are well-established, there is significant potential for their use in other areas, such as metabolic and inflammatory disorders.

-

Advancements in synthetic methodologies: The development of novel, efficient, and sustainable synthetic methods for the construction and functionalization of the piperidine ring will continue to be a critical enabler of drug discovery in this field.

VII. References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Abdykarimova, A. A., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(5), 735. [Link]

-

CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

-

Wikipedia. (2024). NF-κB. [Link]

-

El-Sayed, N. A. E., et al. (2018). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules, 23(11), 2936. (Table 2 is from a similar article on pyrimidines, used here as a representative example of IC50 data presentation). [Link]

-

Ahmad, S., et al. (2023). Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 263-283. [Link]

-

MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. [Link]

-

Nadri, H., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Scientific Reports, 14(1), 1-16. [Link]

-

Yu, H., Lee, H., Herrmann, A., Buettner, R., & Jove, R. (2014). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncogene, 33(21), 2693–2702. [Link]

-

Ak, M., & Ozer, M. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 1(1), 1-6. [Link]

-

Gümüş, F., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(2), 133-140. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

-

Ouyang, D., et al. (2019). Piperine induces the suppression of STAT-3, IκBα and p65 through phosphorylation, which further inhibits BCL-2 resulting in activation of cell apoptosis in cervical cancer cells. Experimental and Therapeutic Medicine, 18(5), 3749-3758. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Pohanka, M. (2014). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. BioMed Research International, 2014, 837426. [Link]

-

ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... [Link]

-

Wikipedia. (2024). Piperidine. [Link]

-

MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. [Link]

-

Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

-

Ferla, S., & Gising, J. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489. [Link]

-

Van Rensburg, C. E., et al. (1997). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Anticancer Research, 17(6D), 4443-4445. [Link]

-

ResearchGate. (n.d.). The schematic representation of the STAT3 signaling pathway. [Link]

-

Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 58-65. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Google Patents. (n.d.). WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity.

-

ResearchGate. (n.d.). (PDF) Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861951. [Link]

-

Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 43(1), 1-18. [Link]

-

D'Alba, F., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 66(3), 2024-2037. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Wikipedia. (2024). Acetylcholinesterase inhibitor. [Link]

-

Wikipedia. (2024). Category:Piperidines. [Link]

-

Al-Jomah, N. A. (2021). STAT3 Signaling in Cancer. Journal of Cancer, 12(1), 1-10. [Link]

-

de la Fuente, H., et al. (2023). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 250, 115206. [Link]

-

360iResearch. (2023). Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. [Link]

-

Furtek, B., & Backos, D. S. (2012). STAT3 SIGNALING: Anticancer Strategies and Challenges. Cancers, 4(1), 1-13. [Link]

-

ResearchGate. (n.d.). Mechanism pathway of acetylcholinesterase inhibitors. [Link]

-

Brancato, C., et al. (2012). Charting the NF-κB Pathway Interactome Map. PLoS ONE, 7(3), e32678. [Link]

-

Atienza-Garriga, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(7), 6537. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Nguyen, T. (2024). Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents. [Link]

-

Chen, R. J., et al. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 13, 1234567. [Link]

-

Bautista-Hernández, L. A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5501. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Drug Enforcement Administration. (2023). Designation of 4-Piperidone as a List I Chemical. Federal Register, 88(69), 21957-21962. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. acgpubs.org [acgpubs.org]

- 14. researchgate.net [researchgate.net]